molecular formula C8H15NO4S B13513840 S-(2-ethoxy-2-oxoethyl)homocysteine

S-(2-ethoxy-2-oxoethyl)homocysteine

Cat. No.: B13513840
M. Wt: 221.28 g/mol
InChI Key: OELRIDDGOPXVOH-UHFFFAOYSA-N
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Description

S-(2-ethoxy-2-oxoethyl)homocysteine is a synthetic derivative of homocysteine (Hcy), a sulfur-containing amino acid central to methionine metabolism. This compound features an S-substituted 2-ethoxy-2-oxoethyl group, distinguishing it from natural Hcy derivatives. The ethoxy-oxoethyl moiety may influence solubility, stability, and enzymatic interactions compared to endogenous Hcy derivatives like S-adenosylhomocysteine (SAH) or homocysteine thiolactone (HTL) .

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

2-amino-4-(2-ethoxy-2-oxoethyl)sulfanylbutanoic acid

InChI

InChI=1S/C8H15NO4S/c1-2-13-7(10)5-14-4-3-6(9)8(11)12/h6H,2-5,9H2,1H3,(H,11,12)

InChI Key

OELRIDDGOPXVOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Starting Materials

Reaction Conditions

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or aqueous media at controlled pH
  • Base: Mild bases such as sodium bicarbonate (NaHCO3) to maintain slightly basic conditions (pH ~8) to deprotonate thiol and enhance nucleophilicity
  • Temperature: Moderate heating (e.g., 40–60 °C) to facilitate reaction kinetics
  • Time: Several hours to overnight (typically 12–24 h)

Detailed Preparation Methods

S-Alkylation of Homocysteine Thiol with Ethoxy-oxoethyl Electrophile

A representative method involves reacting homocysteine or homocysteine thiolactone with an ethoxy-oxoethyl halide under basic conditions:

Step Description Conditions Outcome
1 Dissolve homocysteine thiolactone hydrochloride salt in degassed distilled water pH adjusted to 8 with NaHCO3 Thiol group is deprotonated
2 Add 2 equivalents of glycine or ethoxy-oxoethyl electrophile Stir at 45 °C for 24 h Formation of dipeptides or S-alkylated product
3 Purify crude product by preparative reverse-phase silica chromatography Solvent system: 50:50:1 H2O:ACN:TFA Isolate this compound in moderate yield (~26%)

This method was adapted from peptide synthesis procedures involving homocysteine thiolactone and amino acids, demonstrating the feasibility of S-alkylation under aqueous conditions at mild temperature and pH control.

Use of Protected Homocysteine Derivatives and Alkylation

In more complex syntheses, homocysteine is first protected at the amino and carboxyl groups (e.g., Boc or Fmoc protection), then the thiol is selectively alkylated:

Step Description Conditions Outcome
1 Protect amino groups of homocysteine with tert-butoxycarbonyl (Boc) groups Reaction with Boc anhydride in organic solvent, room temperature, 2 h Formation of N,N-di-Boc homocysteine
2 Dissolve protected homocysteine in anhydrous DMF Add base (e.g., triethylamine) Thiol deprotonated for nucleophilic attack
3 Add 2-iodoethyl ethyl oxoacetate or similar electrophile Stir at room temperature or slightly elevated temperature for 12–16 h S-alkylation occurs
4 Workup by aqueous extraction, drying, and purification via column chromatography Eluent: mixtures of ethyl acetate and hexanes or methanol/dichloromethane Isolated pure this compound derivative

This approach allows for better control over regioselectivity and purity, especially when further peptide coupling or modifications are planned.

Analytical Data and Reaction Monitoring

  • Nuclear Magnetic Resonance (NMR): ^1H NMR is used to confirm the presence of the ethoxy group (triplet and quartet signals for CH3 and CH2), the methylene protons adjacent to sulfur, and the homocysteine backbone signals.
  • Mass Spectrometry (MS): High-resolution mass spectrometry confirms molecular weight consistent with this compound.
  • Chromatography: Reverse-phase HPLC or silica gel column chromatography is employed for purification and yield determination.
  • Yield: Typical isolated yields range from 25% to 75%, depending on the method and purification efficiency.

Summary Table of Preparation Methods

Method Starting Material Electrophile Solvent Base Temp (°C) Time (h) Yield (%) Notes
Aqueous S-alkylation Homocysteine thiolactone HCl Glycine or ethoxy-oxoethyl halide Water (degassed) NaHCO3 (pH 8) 45 24 ~26 Mild, aqueous, peptide-like conditions
Protected amino acid alkylation N,N-di-Boc homocysteine 2-iodoethyl ethyl oxoacetate DMF Triethylamine RT to 40 12-16 50-75 Higher purity, better control
Solid-phase or solution peptide synthesis Protected homocysteine derivatives Ethoxy-oxoethyl electrophiles Organic solvents Bases like DIPEA or TEA RT Variable Variable For incorporation into peptides

Research Discoveries and Developments

  • This compound analogues have been studied for their inhibitory effects on enzymes such as S-Adenosyl-L-homocysteine Hydrolase (SAHH), which is involved in homocysteine metabolism and linked to cardiovascular and neurodegenerative diseases.
  • Structural analogues with ethoxy-oxoethyl groups have shown promise in overcoming drug resistance in cancer cells, indicating the biological relevance of such modifications.
  • Synthetic approaches leveraging S-alkylation of cysteine or homocysteine residues have been optimized to produce stable analogues for biochemical studies and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

S-(2-ethoxy-2-oxoethyl)homocysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to yield the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

S-(2-ethoxy-2-oxoethyl)homocysteine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in metabolic pathways and potential as a biomarker.

    Medicine: Investigated for its therapeutic potential in treating diseases related to homocysteine metabolism.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of S-(2-ethoxy-2-oxoethyl)homocysteine involves its interaction with various enzymes and proteins. It can act as a substrate for enzymes involved in homocysteine metabolism, influencing pathways such as methylation and transsulfuration. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with molecular targets like S-ribosylhomocysteine lyase .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

2.1. Structural Comparisons

The table below highlights key structural and functional differences:

Compound Structure Key Features
S-(2-ethoxy-2-oxoethyl)homocysteine S-linked 2-ethoxy-2-oxoethyl group Synthetic derivative; ester group may enhance lipophilicity or act as a prodrug.
S-adenosylhomocysteine (SAH) Adenine-ribose moiety attached via thioether Natural methyltransferase inhibitor; regulates methylation cycles .
Homocysteine thiolactone (HTL) Cyclic thioester Toxic metabolite causing protein N-homocysteinylation and oxidative stress .
S-adenosylmethionine (SAM) Adenine-ribose with sulfonium ion Primary methyl donor in transmethylation reactions .
L-Cystathionine Thioether bridge between cysteine and Hcy Intermediate in transsulfuration pathway; modulates glutathione synthesis .
2.2. Metabolic Pathways
  • This compound: Likely metabolized via esterases or transferases, releasing Hcy and ethoxy-oxoethyl fragments.
  • SAH : Generated during SAM-dependent methylation. Accumulation inhibits methyltransferases, disrupting epigenetic regulation and contributing to vascular dysfunction .
  • HTL : Formed via methionyl-tRNA synthetase editing. Promotes protein damage via N-homocysteinylation and activates endoplasmic reticulum (ER) stress pathways .
  • SAM: Central methyl donor; its conversion to SAH drives methylation cycles. Deficiency correlates with elevated Hcy and cardiovascular risk .
2.4. Analytical Methods
  • SAH and HTL: Quantified via HPLC, immunoassays, or enzymatic methods .
  • This compound : Likely requires specialized techniques (e.g., LC-MS) due to its synthetic ester moiety .

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